1,5-Bis(trifluoromethyl)naphthalene
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Overview
Description
1,5-Bis(trifluoromethyl)naphthalene is a fluorinated aromatic compound characterized by the presence of two trifluoromethyl groups attached to the naphthalene ring. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and low dielectric constant. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(trifluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the trifluoromethylation of naphthalene derivatives. This process typically uses reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under specific reaction conditions . Another method involves the use of trifluoromethyl sulfonic acid (CF3SO3H) as a trifluoromethylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale trifluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully reduced naphthalene derivatives.
Substitution: Formation of halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
1,5-Bis(trifluoromethyl)naphthalene has a wide range of applications in scientific research:
Biology: Investigated for its potential use in drug discovery and development due to its unique chemical properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism by which 1,5-Bis(trifluoromethyl)naphthalene exerts its effects is primarily related to its ability to participate in various chemical reactions. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to interact with molecular targets and pathways in specific applications. For example, in photoredox catalysis, the compound can generate trifluoromethyl radicals that participate in radical reactions .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(trifluoromethyl)benzene: Another fluorinated aromatic compound with three trifluoromethyl groups attached to a benzene ring.
2,4,6-Tris(trifluoromethyl)benzoic acid: A trifluoromethylated benzoic acid derivative with similar chemical properties.
Uniqueness
1,5-Bis(trifluoromethyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. The presence of two trifluoromethyl groups enhances its thermal stability and chemical resistance, making it valuable in applications where these properties are critical.
Properties
Molecular Formula |
C12H6F6 |
---|---|
Molecular Weight |
264.17 g/mol |
IUPAC Name |
1,5-bis(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6/c13-11(14,15)9-5-1-3-7-8(9)4-2-6-10(7)12(16,17)18/h1-6H |
InChI Key |
NDOXVODDBXKVLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2C(F)(F)F)C(=C1)C(F)(F)F |
Origin of Product |
United States |
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